Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-
Overview
Description
Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-: is a complex organic compound with the molecular formula C22H22 This compound features a unique structure where two benzene rings are connected by an ethynediyl group, each benzene ring further substituted with a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] typically involves the following steps:
Formation of Ethynediyl Linkage: The ethynediyl group is introduced between two benzene rings through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.
Substitution with Butenyl Groups: The butenyl groups are introduced via a Friedel-Crafts alkylation reaction, where the benzene rings are alkylated with butenyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and alkylation reactions, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the ethynediyl group to an ethylene linkage.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Aluminum chloride (AlCl3), Butenyl halides
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Ethylene-linked benzene derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Drug Development: Investigated for its potential as a scaffold in the design of new pharmaceuticals.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Chemical Industry: Utilized in the production of specialty chemicals and advanced materials.
Electronics: Potential use in the fabrication of organic electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynediyl linkage and butenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in drug design and other applications.
Comparison with Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-ethynediyl)bis[4-(methylthio)-]
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
Uniqueness:
- Structural Features: The presence of both ethynediyl and butenyl groups in Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] imparts unique electronic and steric properties compared to its analogs.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and reduction, distinguishes it from similar compounds.
- Applications: Its potential applications in material science and drug development highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
1-but-3-enyl-4-[2-(4-but-3-enylphenyl)ethynyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22/c1-3-5-7-19-9-13-21(14-10-19)17-18-22-15-11-20(12-16-22)8-6-4-2/h3-4,9-16H,1-2,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTOVEIVWNKSJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431513 | |
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202652-64-0 | |
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis[4-(3-butenyl)phenyl]acetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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